molecular formula C11H14S B8636742 3-(3-Methylcyclohex-1-en-1-yl)thiophene CAS No. 89929-84-0

3-(3-Methylcyclohex-1-en-1-yl)thiophene

Cat. No.: B8636742
CAS No.: 89929-84-0
M. Wt: 178.30 g/mol
InChI Key: DTDLJXNZNYAVOL-UHFFFAOYSA-N
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Description

3-(3-Methylcyclohex-1-en-1-yl)thiophene is a chemical compound of significant interest in medicinal chemistry and materials science research, featuring a thiophene ring linked to a 3-methylcyclohexene moiety. The thiophene ring is a privileged pharmacophore, ranked 4th among sulfur-containing heterocycles in U.S. FDA-approved small drug molecules over the last decade . This five-membered aromatic heterocycle contains a sulfur atom, which can enhance drug-receptor interactions through additional hydrogen bonding and serve as a bio-isosteric replacement for phenyl rings, often improving the metabolic stability and binding affinity of lead compounds . In a research context, thiophene-based scaffolds like this one are explored for their versatile biological activities. While the specific profile of this compound is still under investigation, analogous thiophene derivatives have demonstrated a wide spectrum of therapeutic properties in preclinical studies, including anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antifungal activities . The compound serves as a valuable synthetic intermediate for constructing more complex molecular architectures. Researchers utilize such building blocks in metal-catalyzed cyclization and other synthetic methodologies to develop novel analogues for high-throughput screening and lead optimization . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

89929-84-0

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

3-(3-methylcyclohexen-1-yl)thiophene

InChI

InChI=1S/C11H14S/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h5-9H,2-4H2,1H3

InChI Key

DTDLJXNZNYAVOL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=C1)C2=CSC=C2

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Reactivity and Derivatives:
3-(3-Methylcyclohex-1-en-1-yl)thiophene serves as a versatile building block in organic synthesis. Its thiophene ring enhances reactivity, making it suitable for various chemical transformations. It can participate in cycloaddition reactions, enabling the formation of more complex molecular architectures. For example, it has been utilized in the synthesis of thiophene-fused siloles through rhodium-catalyzed reactions, showcasing its utility in creating novel compounds with unique electronic properties .

Synthesis of Functionalized Thiophenes:
The compound can be further functionalized to produce derivatives with specific biological activities. The introduction of various substituents can lead to compounds with enhanced pharmacological properties, making it a valuable precursor in medicinal chemistry.

Pharmaceutical Applications

Antimicrobial Properties:
Thiophene derivatives, including this compound, have shown promising antimicrobial activity. Research indicates that certain thiophene compounds exhibit significant antibacterial effects, suggesting potential applications in developing new antibiotics or antimicrobial agents. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity:
Recent studies have highlighted the potential anticancer properties of thiophene derivatives. Compounds similar to this compound have been investigated for their ability to inhibit microtubule polymerization and induce apoptosis in cancer cells. This property positions them as candidates for further development as anticancer therapeutics .

Materials Science

Conductive Polymers:
The incorporation of thiophene units into polymer matrices has led to the development of conductive materials. This compound can be polymerized to create conductive polymers that are useful in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties imparted by the thiophene moiety are crucial for enhancing the performance of these materials .

Sensors and Devices:
The compound's electronic properties also make it suitable for applications in sensor technology. Thiophene-based materials can be engineered to respond to specific chemical stimuli, leading to advancements in chemical sensors and biosensors.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various thiophene derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as lead compounds for antibiotic development. The structure–activity relationship analysis provided insights into how modifications could enhance their effectiveness.

Case Study 2: Synthesis of Conductive Polymers

Research focused on synthesizing conductive polymers from this compound demonstrated improved conductivity compared to traditional materials. These polymers were tested in OLED applications, showing promising results in terms of efficiency and stability.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Key Insights :

  • Steric Effects : The methylcyclohexene group in the target compound likely imposes greater steric hindrance compared to linear alkyl chains (e.g., 6-chlorohexyl) or aryl groups (e.g., methoxyphenyl). This could reduce reactivity in electrophilic substitutions but enhance thermal stability .
  • Electronic Effects : Electron-donating substituents (e.g., methoxy groups) increase thiophene’s electron density, facilitating electrophilic aromatic substitutions, while electron-withdrawing groups (e.g., chlorohexyl) may reduce reactivity .
  • Synthetic Yields : Grignard reactions involving 3-methyl thiophene derivatives (e.g., product 11 in ) achieved yields up to 80%, suggesting that similar protocols could be viable for synthesizing the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Boiling Point (°C) Solubility Regioregularity Applications Reference
Thiophene (unsubstituted) 85 Insoluble in water N/A Solvent, precursor for polymers
3-(3-Methylcyclohex-1-en-1-yl)thiophene Estimated >150 Organic solvents N/A Polymer precursors, pharmaceuticals
Poly[3-(6-chlorohexyl)thiophene] N/A Chloroform, THF Moderate Conductive polymers
2-[Chloro(phenyl)methyl]thiophene N/A Ether, MTBE N/A Antibacterial agents

Key Insights :

  • Solubility: The methylcyclohexene group may enhance solubility in non-polar solvents (e.g., hexane, MTBE) compared to polar substituted derivatives like methoxyphenyl thiophenes .
  • Thermal Stability : Cyclohexene’s rigid structure could improve thermal stability relative to linear alkyl-substituted thiophenes, making it suitable for high-temperature polymer processing .

Preparation Methods

Base-Promoted Nucleophilic Substitution

A widely adopted method involves the reaction of thiophene with 3-methylcyclohex-1-en-1-yl halides (e.g., bromide or iodide) in the presence of potassium carbonate (K₂CO₃) under reflux conditions. The mechanism proceeds via nucleophilic aromatic substitution, where the thiophene’s α-position attacks the electrophilic cyclohexenyl halide. Typical solvents include dimethylformamide (DMF) or acetonitrile, with reaction times ranging from 12–24 hours. Yields for this method average 65–75%, though steric hindrance from the cyclohexenyl group can limit efficiency.

Phase-Transfer Catalysis

To enhance reactivity, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed. This approach reduces reaction temperatures to 60–80°C while maintaining yields comparable to traditional methods (68–72%). The catalytic cycle involves shuttling the halide anion between organic and aqueous phases, accelerating the substitution process.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromothiophene and 3-methylcyclohex-1-en-1-yl boronic acid is a high-yielding route (up to 83%). Key parameters include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : Toluene/water (3:1)

  • Temperature : 90–100°C

This method exhibits excellent functional group tolerance, enabling the incorporation of electron-donating or withdrawing substituents on the thiophene ring.

Carbonylative Coupling

A palladium iodide (PdI₂)/KI system facilitates the carbonylative coupling of 2-(methylthio)phenylacetylenes with cyclohexenyl derivatives under CO pressure (40 atm). The reaction proceeds via a sulfonium iodide intermediate, followed by demethylation and esterification. Yields reach 79% for this compound derivatives.

Nickel-Catalyzed Enantioselective Alkenylation

Nickel hydride-mediated coupling of non-activated alkyl halides with alkenyl boronates provides enantioselective access to chiral thiophene derivatives. For this compound:

  • Catalyst : NiCl₂/Bi-Ox ligand

  • Hydride Source : Diethoxymethylsilane (DEMS)

  • Solvent : DCE/DMF (3:2)

  • Yield : 70% with 90% enantiomeric excess (e.e.)

This method is notable for retaining stereochemistry during the alkenylation step, making it suitable for pharmaceutical applications.

Rhodium-Catalyzed Trans-Bis-Silylation

Rhodium complexes (e.g., RhCl(PPh₃)₃) enable the trans-bis-silylation of 3-iodo-2-(pentamethyldisilanyl)thiophene with cyclohexenyl acetylenes. The reaction proceeds via oxidative addition of the C–I bond to Rh(I), followed by alkyne insertion and reductive elimination. Key conditions include:

  • Catalyst Loading : 10 mol% RhCl(PPh₃)₃

  • Solvent : Dry toluene

  • Temperature : 110°C

  • Yield : 68%

Electrophilic Cyclization Strategies

Electrophilic Sulfur-Mediated Cyclization

Dimethyl(thiodimethyl)sulfonium tetrafluoroborate promotes the cyclization of alkynyl thioanisoles to benzo[b]thiophenes, which are subsequently functionalized with cyclohexenyl groups. Yields for the cyclization step exceed 90%, though subsequent derivatization reduces overall efficiency to 50–60%.

Acid-Catalyzed Friedel-Crafts Alkylation

Lewis acids like AlCl₃ facilitate Friedel-Crafts alkylation of thiophene with 3-methylcyclohex-1-en-1-yl carbocations generated in situ from alcohols or alkenes. Reaction conditions:

  • Acid : AlCl₃ (1.2 equiv)

  • Solvent : CH₂Cl₂

  • Time : 2–4 hours

  • Yield : 55–65%

Comparative Analysis of Methods

Method Catalyst Yield (%) Temperature (°C) Advantages Limitations
Suzuki-Miyaura CouplingPd(PPh₃)₄8390–100High yield, scalabilityRequires boronic acid derivatives
Nickel Hydride CouplingNiCl₂/Bi-Ox7025Enantioselective, mild conditionsSensitive to oxygen and moisture
Base-Promoted AlkylationK₂CO₃65–7580–120Low cost, simple setupLong reaction times, moderate yields
Rhodium Trans-Bis-SilylationRhCl(PPh₃)₃68110StereospecificHigh catalyst cost

Mechanistic Insights and Optimization

Palladium-Catalyzed Pathways

In Suzuki-Miyaura coupling, oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetalation with the boronic acid. Reductive elimination yields the coupled product. Key optimizations include:

  • Ligand Design : Bulky phosphines (e.g., SPhos) accelerate transmetalation.

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve boronic acid solubility.

Nickel-Mediated Stereochemical Control

Nickel hydride addition to internal olefins proceeds through a chair-like transition state, where the Bi-Ox ligand enforces facial selectivity. Deuterium labeling studies confirm hydride transfer occurs with >95% retention of configuration.

Industrial-Scale Considerations

For kilogram-scale production, the Suzuki-Miyaura method is preferred due to:

  • Catalyst Recyclability : Pd can be recovered via charcoal filtration (85–90% recovery).

  • Solvent Systems : Water/toluene biphasic mixtures simplify product isolation.

  • Cost Efficiency : Boronic acids are commercially available at <$50/mol .

Q & A

Q. What are the common synthetic routes for synthesizing thiophene derivatives like 3-(3-Methylcyclohex-1-en-1-yl)thiophene?

  • Methodological Answer : Thiophene derivatives are typically synthesized via cross-coupling reactions (e.g., Suzuki, Stille) or multicomponent reactions. For example:
  • Copper- or palladium-catalyzed C–C coupling : Efficient for constructing thienyl-bridged structures. Microwave-assisted synthesis reduces reaction times and improves yields .

  • Column chromatography purification : Used to isolate products after reactions in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

  • Decarboxylation optimization : Using sodium hydride (NaH) in dimethylformamide (DMF) under heating minimizes side reactions in benzothiophene derivatives .

    • Data Table : Key Reaction Parameters
MethodCatalyst/ReagentSolventYield Optimization StrategyReference
Microwave C–C couplingPd/CuTHFReduced reaction time (3 days → hours)
DecarboxylationNaHDMFHomogeneous heating at 60–80°C

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assigns proton environments and carbon frameworks. For example, cyclohexenyl protons resonate at δ 5.5–6.0 ppm (olefinic region), while thiophene protons appear at δ 7.0–7.5 ppm .

  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks). Electron-impact ionization fragments thiophene rings, aiding structural validation .

  • UV-Vis spectroscopy : Identifies π→π* transitions (e.g., thiophene absorbs at ~250 nm) .

    • Data Table : Spectroscopic Benchmarks
TechniqueKey SignalsReference
¹H NMRδ 5.8 ppm (cyclohexenyl CH), δ 7.2 ppm (thiophene CH)
UV-Visλ_max = 248 nm (thiophene π→π*)

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical data for thiophene derivatives?

  • Methodological Answer : Discrepancies in bond lengths or thermodynamic properties arise from approximations in computational models. Strategies include:
  • DFT vs. MP2 : MP2/6-311G** calculations better reproduce experimental C–S bond lengths (1.71 Å vs. 1.72 Å experimentally) compared to B3LYP .

  • Thermodynamic validation : Compare computed entropy (S°) and heat capacity (Cₚ°) with experimental gas-phase data (e.g., thiophene: S° = 276 J/mol·K, Cₚ° = 73 J/mol·K) .

    • Data Table : Computational vs. Experimental Thermodynamics
PropertyCalculated (MP2/6-311G**)ExperimentalError (%)Reference
C–S bond length1.71 Å1.72 Å0.58
S° (thiophene)280 J/mol·K276 J/mol·K1.45

Q. What advanced electrochemical methods optimize conductive polymer deposition using thiophene derivatives?

  • Methodological Answer :
  • Potential-controlled electropolymerization : Adjusting anodic limits (e.g., 0.8 V vs. Ag/AgCl) produces redox-active polythiophene films. Overoxidized films form at higher potentials (>1.2 V) .

  • Chiral layer deposition : Enantiopure helicene-thiophene derivatives generate CD-active films on ITO electrodes, validated via cyclic voltammetry and spectroelectrochemistry .

    • Data Table : Electrochemical Parameters
ParameterConductive PolymerOveroxidized PolymerReference
Deposition Potential0.6–0.8 V (vs. Ag/AgCl)>1.2 V
Conductivity10⁻³ S/cmInsulating

Q. How do substituents on the thiophene ring influence catalytic activity in covalent organic frameworks (COFs)?

  • Methodological Answer :
  • Sulfur active sites : DFT reveals thiophene’s –S atoms enhance oxygen reduction reaction (ORR) activity in COFs. The C–S–C moiety stabilizes intermediates via charge transfer .

  • Substituent effects : Methylcyclohexenyl groups increase hydrophobicity, improving stability in aqueous ORR conditions (pH 13) .

    • Data Table : ORR Performance Metrics
COF TypeOnset Potential (V vs. RHE)Tafel Slope (mV/dec)Reference
Thiophene-COF0.7868
Control (non-S)0.6592

Contradiction Analysis

Q. Why do different synthetic methods yield varying regioselectivity in thiophene derivatives?

  • Methodological Answer : Competing pathways (e.g., steric vs. electronic control) explain discrepancies:
  • Microwave vs. thermal synthesis : Microwave conditions favor kinetic products (e.g., para-substitution) due to rapid heating .
  • Solvent effects : Polar aprotic solvents (DMF) stabilize transition states for ortho-substitution in decarboxylation reactions .

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